molecular formula C24H28N2O2 B3202905 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide CAS No. 1021221-12-4

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide

Cat. No. B3202905
CAS RN: 1021221-12-4
M. Wt: 376.5 g/mol
InChI Key: XYVBTRSWYJGRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It has gained significant attention in recent years due to its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide involves its binding to cannabinoid receptors in the brain. This binding activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are involved in the regulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic. It has also been found to affect appetite and food intake, suggesting its potential use in the treatment of eating disorders. In addition, this compound has been shown to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of anxiety and mood disorders.

Advantages and Limitations for Lab Experiments

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, allowing for reproducibility of experiments. It has also been found to have high affinity and selectivity for cannabinoid receptors, making it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation of this compound is that it has not been extensively studied in humans, and its safety and efficacy for human use are not well established.

Future Directions

There are several future directions for the use of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide in scientific research. One potential direction is the study of its effects on the endocannabinoid system, which is involved in various physiological processes such as pain sensation and mood regulation. Another potential direction is the study of its potential use in the treatment of various disorders such as anxiety, depression, and eating disorders. Furthermore, the development of novel synthetic cannabinoids based on the structure of this compound may lead to the discovery of new therapeutic agents.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-phenylbutanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to bind to cannabinoid receptors in the brain, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound has been used to study the effects of cannabinoid receptor activation on these processes.

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c27-23(12-6-9-18-7-2-1-3-8-18)25-21-14-13-19-15-16-26(22(19)17-21)24(28)20-10-4-5-11-20/h1-3,7-8,13-14,17,20H,4-6,9-12,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVBTRSWYJGRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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